molecular formula C7H10O B1329819 4,4-dimethylpent-1-yn-3-one CAS No. 5891-25-8

4,4-dimethylpent-1-yn-3-one

Cat. No.: B1329819
CAS No.: 5891-25-8
M. Wt: 110.15 g/mol
InChI Key: XRWYQSOYUZOEQH-UHFFFAOYSA-N
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Description

4,4-dimethylpent-1-yn-3-one: . This compound is characterized by the presence of a triple bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. It is a member of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-dimethylpent-1-yn-3-one can be synthesized through various methods. One common method involves the reaction of ethynylmagnesium bromide with a suitable aldehyde or ketone under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like tetrahydrofuran (THF). The reaction mixture is then cooled, and the product is isolated through standard purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,4-dimethylpent-1-yn-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4-dimethylpent-1-yn-3-one involves its interaction with various molecular targets and pathways. The triple bond and ketone group make it a reactive molecule that can participate in a range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .

Comparison with Similar Compounds

Uniqueness: 4,4-dimethylpent-1-yn-3-one is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the dimethyl groups at the second carbon atom provides steric hindrance, influencing its chemical behavior and making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

4,4-dimethylpent-1-yn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5-6(8)7(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWYQSOYUZOEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207657
Record name Pent-4-yn-3-one, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5891-25-8
Record name Pent-4-yn-3-one, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005891258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pent-4-yn-3-one, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylpent-1-yn-3-one
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